molecular formula C16H15BrN2O B2731814 2-bromo-N-[(5-cyclopropylpyridin-3-yl)methyl]benzamide CAS No. 2034539-22-3

2-bromo-N-[(5-cyclopropylpyridin-3-yl)methyl]benzamide

Cat. No.: B2731814
CAS No.: 2034539-22-3
M. Wt: 331.213
InChI Key: NJYTWLDBFLHFDC-UHFFFAOYSA-N
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Description

2-bromo-N-[(5-cyclopropylpyridin-3-yl)methyl]benzamide is a chemical compound used in various scientific research applications. It is known for its unique structure, which includes a bromine atom attached to a benzamide group, and a cyclopropylpyridinyl moiety.

Scientific Research Applications

2-bromo-N-[(5-cyclopropylpyridin-3-yl)methyl]benzamide has several scientific research applications:

    Drug Discovery: It is used as a building block in the synthesis of potential pharmaceutical compounds.

    Catalysis: The compound can act as a ligand in catalytic reactions, enhancing the efficiency and selectivity of the catalyst.

    Materials Science: It is used in the development of new materials with specific properties, such as conductivity or fluorescence.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-bromo-N-[(5-cyclopropylpyridin-3-yl)methyl]benzamide typically involves the following steps:

    Coupling Reaction: The cyclopropylpyridinyl moiety can be introduced via a Suzuki-Miyaura coupling reaction.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale versions of the above synthetic routes, with optimizations for yield, purity, and cost-effectiveness. This could include continuous flow reactors for the bromination step and high-throughput screening for the coupling reaction conditions.

Chemical Reactions Analysis

Types of Reactions

2-bromo-N-[(5-cyclopropylpyridin-3-yl)methyl]benzamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles in substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the benzamide and pyridinyl moieties.

    Coupling Reactions: The compound can participate in further coupling reactions, such as Suzuki-Miyaura or Heck reactions.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alkoxides.

    Oxidation and Reduction: Reagents such as hydrogen peroxide for oxidation and sodium borohydride for reduction are commonly used.

    Coupling Reactions: Palladium catalysts and boronic acid derivatives are typical reagents for coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzamides, while coupling reactions can produce biaryl compounds.

Mechanism of Action

The mechanism of action of 2-bromo-N-[(5-cyclopropylpyridin-3-yl)methyl]benzamide involves its interaction with specific molecular targets. The bromine atom and the cyclopropylpyridinyl moiety can participate in various binding interactions, influencing the activity of enzymes or receptors. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

    2-bromo-N-[(5-cyclopropylpyridin-3-yl)methyl]-5-methoxybenzamide: This compound has a methoxy group in addition to the bromine and cyclopropylpyridinyl moieties.

    2-bromo-N-[(5-cyclopropylpyridin-3-yl)methyl]-4-fluorobenzamide: This compound includes a fluorine atom instead of a methoxy group.

Uniqueness

2-bromo-N-[(5-cyclopropylpyridin-3-yl)methyl]benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specific applications in drug discovery and materials science.

Properties

IUPAC Name

2-bromo-N-[(5-cyclopropylpyridin-3-yl)methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15BrN2O/c17-15-4-2-1-3-14(15)16(20)19-9-11-7-13(10-18-8-11)12-5-6-12/h1-4,7-8,10,12H,5-6,9H2,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJYTWLDBFLHFDC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=CN=CC(=C2)CNC(=O)C3=CC=CC=C3Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15BrN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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